Chemoselectivity Differentiation: Conjugate Addition versus Carbonyl Addition in α,β-Unsaturated Systems
TMSOI-derived dimethyloxosulfonium methylide (ylide 1) and TMSI-derived dimethylsulfonium methylide (ylide 2) exhibit mutually exclusive chemoselectivity when reacted with α,β-unsaturated ketones. Ylide 1 (from TMSOI) selectively undergoes 1,4-conjugate addition to the activated double bond, yielding cyclopropanes. In contrast, ylide 2 (from TMSI) preferentially attacks the carbonyl group via 1,2-addition, forming epoxides or, under certain conditions, significant quantities of β-hydroxymethyl sulfide byproducts . This divergence is not a matter of optimization but of intrinsic electronic differences between sulfoxonium and sulfonium ylides.
| Evidence Dimension | Reaction pathway selectivity with α,β-unsaturated ketones |
|---|---|
| Target Compound Data | 1,4-Conjugate addition (cyclopropanation); no β-hydroxysulfide byproduct |
| Comparator Or Baseline | Trimethylsulfonium iodide (TMSI): 1,2-Carbonyl addition (epoxidation) plus β-hydroxymethyl sulfide byproduct |
| Quantified Difference | Mutually exclusive reaction pathways; byproduct formation with TMSI under n-BuLi/THF conditions |
| Conditions | Ylide generation with strong base (NaH or n-BuLi); reaction with enones |
Why This Matters
Selection of TMSOI is mandatory when cyclopropanation of α,β-unsaturated carbonyls is the synthetic objective; TMSI substitution would yield epoxides or undesired byproducts, necessitating alternative routes.
